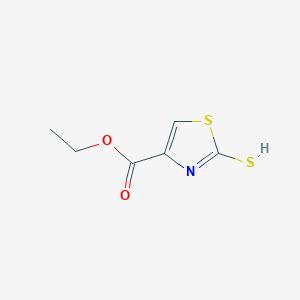![molecular formula C17H23NO3 B8090430 tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B8090430.png)
tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an isobenzofuran and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing spiro-isobenzofuran compounds involves the sequential condensation and oxidation reaction of ninhydrin with amino-naphthoquinones under mild conditions. This one-pot synthesis is performed in acetic acid at room temperature, followed by oxidative cleavage of the corresponding vicinal diols . Another method involves the condensation of phthalaldehydic acid with methylaryl and cyclic ketones, catalyzed by various agents such as Montmorillonite K-10 and ZrOCl2−8H2O .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate, often involve the use of tert-butyl hydroperoxide for Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation under metal-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic hydroxylation of sterically congested primary C−H bonds using electrophilic manganese catalysts.
Condensation: Reaction with amino-naphthoquinones to form spirocyclic structures.
Common Reagents and Conditions
Common reagents include ninhydrin, amino-naphthoquinones, tert-butyl hydroperoxide, and various catalysts such as Montmorillonite K-10 and ZrOCl2−8H2O .
Major Products
Major products formed from these reactions include spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones .
Aplicaciones Científicas De Investigación
tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a high-affinity probe for studying sigma receptors, particularly sigma-2 receptors, which are targets for cancer and Alzheimer’s disease diagnostics and therapeutics.
Fluorescent Probes: Functionalized with fluorescent tags to create nanomolar-affinity fluorescent sigma ligands for flow cytometry, confocal, and live cell microscopy.
Materials Science: Utilized in the synthesis of complex molecular architectures due to its unique spirocyclic structure.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with sigma receptors. Sigma-2 receptors, in particular, are involved in various cellular processes, including cell proliferation and survival. The fluorescent ligands derived from this compound demonstrate specificity for sigma-2 receptors, enabling detailed studies of receptor function and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds include other spirocyclic structures such as spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones . These compounds share the spirocyclic motif but differ in their specific ring structures and functional groups. The uniqueness of tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate lies in its combination of isobenzofuran and piperidine rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-20-17/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIVDGDICDLVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8090418.png)
![(E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8090422.png)

![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride](/img/structure/B8090443.png)

![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide](/img/structure/B8090450.png)

